Sch 725680

Description

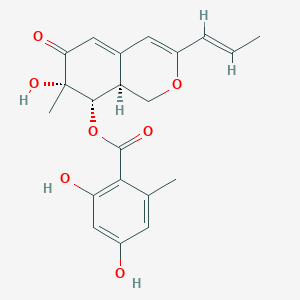

Structure

2D Structure

3D Structure

Properties

CAS No. |

926885-92-9 |

|---|---|

Molecular Formula |

C21H22O7 |

Molecular Weight |

386.4 g/mol |

IUPAC Name |

[(7S,8S,8aS)-7-hydroxy-7-methyl-6-oxo-3-[(E)-prop-1-enyl]-8,8a-dihydro-1H-isochromen-8-yl] 2,4-dihydroxy-6-methylbenzoate |

InChI |

InChI=1S/C21H22O7/c1-4-5-14-7-12-8-17(24)21(3,26)19(15(12)10-27-14)28-20(25)18-11(2)6-13(22)9-16(18)23/h4-9,15,19,22-23,26H,10H2,1-3H3/b5-4+/t15-,19+,21-/m1/s1 |

InChI Key |

HNVJWWBKFFDQAA-DAYKGMGPSA-N |

SMILES |

CC=CC1=CC2=CC(=O)C(C(C2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O |

Isomeric SMILES |

C/C=C/C1=CC2=CC(=O)[C@@]([C@H]([C@@H]2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O |

Canonical SMILES |

CC=CC1=CC2=CC(=O)C(C(C2CO1)OC(=O)C3=C(C=C(C=C3C)O)O)(C)O |

Synonyms |

Sch 725680 Sch-725680 |

Origin of Product |

United States |

Biosynthetic Origins and Ecological Significance

Fungal Producers: Penicillium pinophilum, Aspergillus sp., and Talaromyces aculeatus Derivations

Sch 725680 has been isolated from several fungal species, highlighting the diverse microbial sources of this compound. Notably, it has been identified from cultures of an Aspergillus sp. researchgate.netnih.gov and from Penicillium pinophilum researchgate.netacs.orgvliz.be. The isolation from Penicillium pinophilum was specifically noted from a seaweed-derived culture acs.orgvliz.be and mangrove sediment-derived strains researchgate.netamazonaws.com. Furthermore, this compound has also been obtained from the saline soil-derived fungus Talaromyces aculeatus researchgate.netnih.gov.

These fungal genera are recognized as prolific producers of azaphilones. Penicillium and Talaromyces are among the predominant genera from which azaphilones are isolated nih.govrsc.org. For instance, Penicillium pinophilum is known to produce other azaphilones such as pinophilin G researchgate.netnih.govrsc.org and pinophilins A and B acs.orgvliz.be. Similarly, Aspergillus sp. is a well-documented source of various azaphilones encyclopedia.pubresearchgate.netnih.govmdpi.com, and Talaromyces aculeatus produces a range of azaphilones, including talaraculones A-F researchgate.netnih.govnih.govrsc.org. The ability of these fungi to synthesize such diverse metabolites underscores their significant role in natural product chemistry.

The following table summarizes the primary fungal producers of this compound and other related azaphilones:

| Fungal Species | Origin/Environment | Produced Azaphilones (including this compound) | Key References |

| Aspergillus sp. | Undisclosed (culture) | This compound | researchgate.netnih.gov |

| Penicillium pinophilum | Seaweed-derived, Mangrove sediment | This compound, Pinophilin G, Pinophilins A, Pinophilins B | researchgate.netacs.orgvliz.benih.govrsc.org |

| Talaromyces aculeatus | Saline soil | This compound, Talaraculones A-F, Pinazaphilone B, Pinophilin B, Mitorubrin, Mitorubrinol | researchgate.netnih.govnih.govrsc.org |

| Aspergillus genus | Diverse | Various azaphilones (e.g., mitorubrins, falconensins, penicitrinol Q, azanigerones, sclerotiorin) | encyclopedia.pubresearchgate.netnih.govmdpi.com |

| Penicillium genus | Diverse | Various azaphilones (e.g., comazaphilones, pinazaphilones, penicilones, sclerotioramine) | researchgate.netnih.govrsc.org |

| Talaromyces genus | Diverse | Various azaphilones (e.g., talaraculones, talaroxanthone, bacillisporins) | nih.govrsc.orgencyclopedia.pubmdpi.commdpi.comtandfonline.comfrontiersin.org |

Biosynthetic Pathways of Azaphilones Leading to this compound

Azaphilones, including this compound, are polyketide-based fungal natural products researchgate.netresearchgate.net. Their biosynthesis is a complex process primarily driven by polyketide synthase (PKS) enzymes encyclopedia.pubmdpi.com. The general biosynthetic pathway for azaphilone pigments, particularly those found in Monascus, Talaromyces, and Penicillium genera, involves a common gene cluster mdpi.com.

The initiation of azaphilone biosynthesis occurs via the polyketide pathway, mediated by a nonreducing PKS mdpi.com. This core pathway often involves a series of enzymatic steps, including the action of ketoreductases (e.g., MrPigC), acyltransferases (e.g., MrPigD, MrPigM), monooxygenases (e.g., MrPigN), oxidoreductases (e.g., MrPigE, MrPigF), and deacetylases (e.g., MrPigO) mdpi.com. Studies on Monascus, Aspergillus, and Talaromyces species indicate the involvement of distinct biosynthetic gene clusters that contribute to the structural diversity of azaphilones encyclopedia.pub.

This compound is classified as a hydrogenated azaphilone figshare.comnih.govfigshare.com. The total synthesis of (+)-Sch 725680 has been achieved, which has confirmed its absolute configuration figshare.comnih.govfigshare.com. This synthetic work provides insights into the structural requirements for its formation, suggesting that its natural biosynthesis likely proceeds through a typical azaphilone polyketide pathway followed by specific hydrogenation steps that lead to its characteristic hydrogenated structure. A consensus understanding of the core enzymatic steps involved in azaphilone production has been proposed, which can aid in the identification and characterization of relevant gene clusters researchgate.net.

Ecological Role and Metabolite Production in Associated Environments

Fungi, such as Penicillium, Aspergillus, and Talaromyces, are ubiquitous saprophytic organisms that play crucial ecological roles, particularly in the decomposition of organic matter and nutrient cycling within various environments amazonaws.comnih.gov. The production of secondary metabolites like this compound is an integral part of their ecological strategy.

The environments from which this compound-producing fungi have been isolated provide context for their ecological significance. Penicillium pinophilum strains producing this compound have been found in marine environments, specifically derived from seaweed acs.orgvliz.be and mangrove sediments researchgate.netamazonaws.com. Mangrove ecosystems are highly productive and harbor a rich diversity of fungi, which are a significant source of structurally diverse secondary metabolites amazonaws.com. In these environments, fungi are essential for the breakdown of organic material, converting it into bioavailable nutrients that support the broader ecosystem amazonaws.com. Similarly, Talaromyces aculeatus, another producer of this compound, was isolated from saline soil, indicating its adaptation to specific soil conditions researchgate.netnih.gov.

The diverse biological activities observed for azaphilones, including this compound, are indicative of their roles in mediating ecological interactions. Azaphilones are known to exhibit a broad spectrum of activities, such as antimicrobial researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.comfrontiersin.org, anti-inflammatory nih.govnih.govencyclopedia.pubfrontiersin.orgfrontiersin.org, and antioxidant properties nih.govfrontiersin.orgfrontiersin.org. While this article strictly excludes discussions on dosage and safety, the presence of these activities in natural products suggests their function in the producing organism's survival and competitive advantage within its niche. For instance, antimicrobial properties could help the fungus compete with other microorganisms, while anti-inflammatory or antioxidant effects might protect the fungus or its immediate environment from harmful agents. These metabolites contribute to the complex chemical ecology, influencing interactions with other microbes, plants, and even invertebrates in their associated environments nih.gov.

Molecular and Cellular Pharmacology of Sch 725680

Inhibition of Mammalian DNA Polymerases

Sch 725680 exhibits a notable specificity in its inhibitory action against various mammalian DNA polymerases, primarily targeting those involved in DNA replication and translesion synthesis nih.govresearchgate.netresearchgate.net.

Specificity Towards A-, B-, and Y-Family DNA Polymerases

This compound selectively inhibits the activities of mammalian DNA polymerases belonging to the A-, B-, and Y-families nih.govresearchgate.netresearchgate.net. Specifically, it targets DNA polymerase gamma (pol γ) from the A-family, DNA polymerases alpha (pol α), delta (pol δ), and epsilon (pol ε) from the B-family, and DNA polymerases eta (pol η), iota (pol ι), and kappa (pol κ) from the Y-family nih.govresearchgate.netresearchgate.net.

The inhibitory potency of this compound against these polymerases has been quantified through IC50 values, as detailed in Table 1.

Table 1: IC50 Values of this compound Against Human DNA Polymerases

| DNA Polymerase (Family) | Species | IC50 (nM) | IC50 (µM) |

| DNA polymerase alpha (B) | Homo sapiens | 63,800 | 63.8 |

| DNA polymerase delta (B) | Homo sapiens | 68,000 | 68.0 |

| DNA polymerase epsilon (B) | Homo sapiens | 65,500 | 65.5 |

| DNA polymerase gamma (A) | Homo sapiens | 63,800 | 63.8 |

| DNA polymerase eta (Y) | Homo sapiens | 65,500 | 65.5 |

| DNA polymerase iota (Y) | Homo sapiens | 71,900 | 71.9 |

| DNA polymerase kappa (Y) | Homo sapiens | 59,800 | 59.8 |

Mechanistic Differences from X-Family DNA Polymerase Interaction

In contrast to its potent inhibition of A-, B-, and Y-family DNA polymerases, this compound demonstrates no significant inhibitory effect on the activities of the four X-family polymerases: DNA polymerases beta (pol β), lambda (pol λ), mu (pol μ), and terminal deoxynucleotidyl transferase nih.govresearchgate.netresearchgate.net. This selectivity is further supported by high IC50 values (>200,000 nM or >200 µM) reported for these X-family polymerases bidd.group. X-family DNA polymerases are structurally distinct and primarily function in DNA repair pathways, exhibiting different biochemical properties compared to the replicative and translesion synthesis polymerases of the A-, B-, and Y-families ojp.govkeio.ac.jpnii.ac.jp.

Enzymatic Kinetic Characterization

The kinetic characterization of DNA polymerase inhibitors provides insights into their mechanism of action, including how they interact with the enzyme and its substrates.

The kinetic analysis regarding the mode of inhibition (e.g., competitive, non-competitive) has been reported for Pinophilin A (compound 1), a related hydrogenated azaphilone co-isolated with this compound researchgate.net. Pinophilin A was found to be a noncompetitive inhibitor of both pol α and pol κ activities when the DNA template-primer substrate was varied, and a competitive inhibitor when the nucleotide substrate was varied researchgate.net. While this compound shares structural similarities and co-occurs with Pinophilin A, the specific mode of inhibition for this compound itself has not been explicitly detailed in the provided research findings. In general, competitive inhibitors compete with the substrate for the active site, while non-competitive inhibitors bind to a different site, affecting the enzyme's catalytic efficiency researchgate.netresearchgate.netnih.govresearchgate.netnih.gov.

Cell Cycle Perturbation and Related Cellular Responses

This compound, in conjunction with pinophilins A and B, has been shown to suppress cell proliferation and growth in several human cancer cell lines, including BALL-1 and HCT116 cells nih.govresearchgate.netresearchgate.net. A key cellular response observed was a specific arrest of the cell cycle at the S phase in BALL-1 and HCT116 cells nih.govresearchgate.netresearchgate.net. This S-phase arrest is particularly significant as the B-family DNA polymerases (pol α, δ, ε) inhibited by this compound are essential for DNA replication during cell proliferation nih.govresearchgate.netresearchgate.netwikipedia.orgbenthamscience.com. The correlation between the inhibition of these polymerases and the observed cell growth suppression suggests that the anticancer activity of this compound is mediated through the inhibition of DNA replication nih.govresearchgate.netresearchgate.net.

Importantly, these compounds demonstrated selective toxicity, suppressing cancer cell lines without affecting the viability of normal human cell lines nih.govresearchgate.netresearchgate.net. Cell cycle perturbation, particularly the induction of S-phase arrest, is a common consequence of agents that interfere with DNA replication or induce DNA damage, as cells activate checkpoints to halt progression and allow for repair or trigger apoptosis keio.ac.jpnih.govupf.edukhanacademy.orgbiorxiv.org. While the provided information highlights cell cycle arrest, further detailed mechanisms of cellular response, such as specific DNA damage response pathways or induction of apoptosis, were not explicitly elaborated for this compound in the search results beyond general cell proliferation suppression.

Induction of S-Phase Cell Cycle Arrest in Specific Cancer Cell Lines

This compound has been shown to induce S-phase cell cycle arrest in certain human cancer cell lines. This arrest prevents cells from progressing through the synthesis phase of the cell cycle, thereby inhibiting their proliferation. Research indicates that this compound suppresses cell proliferation and growth in several human cancer cell lines, leading to cell cycle arrest at the S phase in BALL-1 and HCT116 cells researchgate.net. This effect is observed without significant cytotoxicity against normal human cell lines researchgate.net.

Cell cycle progression is tightly regulated by a series of signaling cascades, with checkpoints at G1, S, and G2/M phases controlling DNA replication and cell division. S-phase arrest, as induced by compounds like this compound, indicates an interference with DNA synthesis, preventing the cell from replicating its genome and moving towards mitosis oncotarget.comnih.gov.

Effects on DNA Replication Dynamics

The impact of this compound on DNA replication dynamics is directly linked to its ability to inhibit specific DNA polymerases. This compound selectively inhibits the activities of mammalian DNA polymerases (pols) from the A, B, and Y families researchgate.netnih.gov. This includes:

A-family polymerases: such as pol γ researchgate.net.

B-family polymerases: including pol α, δ, and ε researchgate.net.

Y-family polymerases: such as pol η, ι, and κ researchgate.net.

Conversely, this compound does not affect the activities of the four X-family polymerases (pols β, λ, μ, and terminal deoxynucleotidyl transferase) researchgate.net. This selective inhibition of key DNA polymerases disrupts the normal process of DNA synthesis, leading to replication stress and ultimately S-phase arrest in susceptible cancer cells nih.gov.

Downstream Signaling Pathway Perturbations

The inhibition of DNA polymerases by this compound leads to replication stress, which in turn activates DNA damage response (DDR) pathways. A central mediator of the DDR pathway, particularly in response to replication stress, is the Ataxia-Telangiectasia and Rad3-Related (ATR) kinase nih.govfrontiersin.org. ATR is activated by aberrant replication fork structures containing single-stranded DNA and, along with its downstream effectors, stabilizes and helps restart stalled replication forks, preventing the generation of DNA damage and genomic instability nih.gov.

While direct downstream signaling perturbations specifically attributed to this compound are not extensively detailed in the provided snippets beyond its role as a DNA polymerase inhibitor, the general mechanism of DNA polymerase inhibition and subsequent replication stress would typically lead to the activation of the ATR-CHK1 pathway frontiersin.orgnih.govresearchgate.net. Activated CHK1 (Checkpoint kinase 1) triggers intra-S- and G2/M-phase checkpoints, leading to cell cycle arrest and DNA repair. Inhibition of CHK1, or its upstream activator ATR, can lead to inappropriate cell cycle progression despite DNA damage, ultimately resulting in cell death nih.govnih.gov. Therefore, the effects of this compound on DNA polymerases likely converge on these critical DNA damage response pathways, contributing to its observed cell cycle arrest in cancer cells.

Antimicrobial Modulatory Activities

Beyond its effects on cancer cells, this compound also exhibits antimicrobial activities, influencing both fungal and bacterial pathogens.

Antifungal Activity Mechanisms (e.g., against Saccharomyces cerevisiae, Candida albicans)

While the specific mechanisms of this compound against Saccharomyces cerevisiae and Candida albicans are not explicitly detailed in the provided search results, general mechanisms of antifungal activity against these organisms often involve:

Membrane disruption: Many antifungal agents, including natural compounds, interfere with the lipid bilayers of fungal membranes, leading to increased cell membrane permeability and disruption of integrity mdpi.commdpi.com. This can involve interaction with membrane-bound sterols like ergosterol, which is crucial for fungal cell membrane structure and function mdpi.com.

Mitochondrial dysfunction: Induction of oxidative stress and accumulation of intracellular reactive oxygen species (ROS) can lead to decreased mitochondrial membrane potential and damage to mitochondria, impairing cellular energy metabolism mdpi.com.

Inhibition of cell wall formation or cell division: Some compounds can inhibit the synthesis of cell wall components or interfere with the machinery required for cell division mdpi.com.

Inhibition of RNA and protein synthesis: Disrupting essential biosynthetic processes like RNA and protein synthesis can also lead to antifungal effects mdpi.com.

Given that this compound is a natural product from a fungus, it is plausible that its antifungal mechanisms could involve one or more of these general pathways, similar to other natural antifungal agents.

Antibacterial Activity Mechanisms (e.g., against Staphylococcus aureus)

The antibacterial activity of compounds against Staphylococcus aureus often involves several mechanisms:

Cell wall and cell membrane disruption: Agents can destroy the integrity of the bacterial cell membrane and cell wall, leading to leakage of intracellular components and ultimately cell death mdpi.comnih.gov.

Inhibition of DNA replication and related enzymes: Some antibacterial compounds interfere with DNA synthesis or inhibit enzymes crucial for DNA replication, such as DNA topoisomerases mdpi.com.

Interference with metabolic pathways: Inhibiting the activities of enzymes in respiratory metabolic pathways (e.g., succinate (B1194679) dehydrogenase and malate (B86768) dehydrogenase) can disrupt bacterial energy production mdpi.com.

Biofilm inhibition: Many antibacterial agents also exhibit activity against bacterial biofilm formation, which is a key factor in persistent infections and antibiotic resistance mdpi.comresearchgate.net.

While specific details for this compound's antibacterial mechanism against Staphylococcus aureus are not provided, its general antimicrobial modulatory activities suggest it could operate through similar mechanisms observed for other antibacterial compounds.

Enzyme Inhibition Beyond DNA Polymerases

The primary enzyme inhibition activity identified for this compound is against mammalian DNA polymerases (A, B, and Y families) researchgate.netnih.gov. The provided information does not explicitly detail other enzyme inhibition activities for this compound beyond DNA polymerases. However, the field of molecular and cellular pharmacology broadly focuses on how drugs interact with protein targets like enzymes and hormone receptors to regulate cellular functions miami.eduwisc.edu. The selective nature of its DNA polymerase inhibition suggests a degree of specificity, but further research would be required to definitively rule out or identify other enzyme targets.

α-Glucosidase Inhibitory Activity and Mechanistic Insights

This compound has demonstrated potent inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion in the small intestine. Inhibition of α-glucosidase slows down the breakdown of complex carbohydrates into absorbable monosaccharides, thereby mitigating postprandial hyperglycemia.

Studies have reported varying inhibitory concentrations (IC50 values) for this compound against α-glucosidase, depending on the source of the compound and the experimental conditions. One study identified this compound (referred to as compound 1) isolated from an Aspergillus species, exhibiting an IC50 value of 8.38 ± 6.40 µM. This activity was noted to be stronger than that of the positive control, acarbose (B1664774) mims.com. Another investigation, which isolated this compound (referred to as compound 52) from the culture of a mangrove sediment-derived fungus, Penicillium pinophilum SCAU037, reported an IC50 value of 33.8 µM for its α-glucosidase inhibitory activity fishersci.ca. For comparison, acarbose, a well-known α-glucosidase inhibitor, has been reported with an IC50 value of 304.6 µM in some contexts fishersci.ca.

The mechanism of action for α-glucosidase inhibitors generally involves competitive or non-competitive binding to the enzyme, thereby preventing or slowing the hydrolysis of glycosidic bonds in carbohydrates wikipedia.orgbidd.group. While specific detailed mechanistic insights for this compound's interaction with α-glucosidase are not extensively detailed in the current literature, its demonstrated inhibitory effect suggests an interference with the enzyme's catalytic process, leading to delayed glucose absorption.

Table 1: α-Glucosidase Inhibitory Activity of this compound

| Compound | Source Organism | IC50 (µM) | Reference |

| This compound | Aspergillus sp. | 8.38 ± 6.40 | mims.com |

| This compound | Penicillium pinophilum | 33.8 | fishersci.ca |

| Acarbose | (Positive Control) | 304.6 | fishersci.ca |

Exploration of Other Potential Enzymatic Targets (e.g., caspase 1)

Beyond its α-glucosidase inhibitory activity, this compound has been identified as an inhibitor of mammalian DNA polymerases. Studies have shown that this compound (also referred to as compound 3 or 46 in different contexts) selectively inhibits the activities of mammalian DNA polymerases belonging to the A, B, and Y families nih.govwikidata.org. Specifically, this includes DNA polymerase γ (pol γ) from the A-family, DNA polymerases α, δ, and ε (pols α, δ, and ε) from the B-family, and DNA polymerases η, ι, and κ (pols η, ι, and κ) from the Y-family nih.govwikidata.org. Importantly, this compound did not show inhibitory effects on the four X-family DNA polymerases (pols β, λ, μ, and terminal deoxynucleotidyl transferase), nor did it affect the activities of plant or prokaryotic DNA polymerases or other DNA metabolic enzymes tested nih.gov. This suggests a selective inhibitory profile against specific mammalian DNA polymerase families.

Table 2: Mammalian DNA Polymerase Inhibition by this compound

| Target Enzyme Family | Specific DNA Polymerases Inhibited | Inhibition Status | Reference |

| A-family | pol γ | Inhibited | nih.govwikidata.org |

| B-family | pols α, δ, ε | Inhibited | nih.govwikidata.org |

| Y-family | pols η, ι, κ | Inhibited | nih.govwikidata.org |

| X-family | pols β, λ, μ, terminal deoxynucleotidyl transferase | Not Inhibited | nih.govwikidata.org |

| Plant/Prokaryotic Pols | N/A | No Effect | nih.gov |

| Other DNA Metabolic Enzymes | N/A | No Effect | nih.gov |

Regarding caspase 1, the available research does not indicate that this compound is a caspase-1 inhibitor. While this compound has been mentioned in publications that also discuss caspase-1 inhibitors, these mentions are typically in the context of its established role as an inhibitor of mammalian DNA polymerases, rather than as a direct caspase-1 modulator guidetopharmacology.org. Caspase-1 is a cysteine protease activated by inflammasomes, playing a key role in inflammatory processes and pyroptosis. The literature reviewed does not support a direct inhibitory effect of this compound on caspase 1.

Preclinical Investigative Models and Experimental Systems

In Vitro Cellular Models for Mechanistic Studies

Cellular models provide a controlled environment to investigate the direct effects of compounds on biological processes, offering crucial insights into their mechanisms of action.

Sch 725680, identified as a hydrogenated azaphilone, has demonstrated significant activity in human cancer cell lines. Studies have shown that this compound, often alongside co-isolated compounds like pinophilins A and B, effectively suppressed cell proliferation and growth across five different human cancer cell lines bidd.groupwikipedia.orgebi.ac.uk. Notably, it induced cell cycle arrest at the S phase in specific leukemia (BALL-1) and colorectal carcinoma (HCT116) cell lines bidd.groupebi.ac.uk. HCT116 cells, derived from human colorectal carcinoma, are a widely utilized in vitro model in cancer research, including studies on colon cancer biology and the discovery of novel anti-cancer agents, partly due to their stable genetic profile and a mutation in codon 13 of the ras-proto-oncogene.

A key mechanistic insight derived from these studies is the correlation between the compound's inhibitory effects on cancer cell growth and its ability to inhibit B-family DNA polymerases bidd.groupebi.ac.uk. These polymerases are essential for DNA replication, a fundamental process during cell proliferation, suggesting that this compound exerts its anticancer activity by interfering with DNA synthesis bidd.groupebi.ac.uk. Importantly, these compounds exhibited no cytotoxicity against normal human cell lines, indicating a selective action against cancerous cells bidd.groupwikipedia.orgebi.ac.uk.

Beyond its effects on cancer cells, this compound has also been evaluated for its antimicrobial properties. Isolated initially from an Aspergillus sp., and later from other fungi such as Talaromyces aculeatus and Penicillium pinophilum, this compound has shown inhibitory activity against certain microbial species bidd.groupwikipedia.orgebi.ac.uk.

Specifically, this compound demonstrated inhibitory activity against Saccharomyces cerevisiae (PM503) and Candida albicans (C43), common yeast models. The Minimum Inhibitory Concentrations (MICs) observed in these assays are presented in the table below.

Table 1: Microbial Growth Inhibition by this compound

| Microorganism | Strain | MIC (µg/mL) | Source |

| Saccharomyces cerevisiae | PM503 | 8 | |

| Candida albicans | C43 | 64 |

Advanced In Vitro Enzymatic Assays for Target Validation

Enzymatic assays are critical for validating the direct molecular targets of a compound and understanding its precise mechanism of action. For this compound, a significant finding from such assays is its selective inhibition of mammalian DNA polymerases.

This compound has been shown to selectively inhibit the activities of mammalian DNA polymerases belonging to the A (pol γ), B (pols α, δ, and ε), and Y (pols η, ι, and κ) families wikipedia.orgebi.ac.uk. Conversely, it did not exhibit any inhibitory effect on the activities of the four X-family polymerases (pols β, λ, μ, and terminal deoxynucleotidyl transferase) wikipedia.orgebi.ac.uk. Furthermore, the compound did not influence the activities of plant and prokaryotic polymerases or any other DNA metabolic enzymes tested, highlighting its specificity towards certain mammalian DNA polymerases wikipedia.org.

While specific kinetic data for this compound's interaction with these polymerases were not detailed in the provided search results, related studies on co-isolated compounds like pinophilin A indicated noncompetitive inhibition with the DNA template-primer substrate and competitive inhibition with the nucleotide substrate for certain polymerases (e.g., pol α and κ) wikipedia.org. This suggests a complex interaction profile with its enzymatic targets.

Table 2: Selective Inhibition of Mammalian DNA Polymerase Families by this compound

| DNA Polymerase Family | Inhibition by this compound | Specific Polymerases | Source |

| A-family | Inhibited | pol γ | wikipedia.orgebi.ac.uk |

| B-family | Inhibited | pols α, δ, ε | wikipedia.orgebi.ac.uk |

| Y-family | Inhibited | pols η, ι, κ | wikipedia.orgebi.ac.uk |

| X-family | No effect | pols β, λ, μ, terminal deoxynucleotidyl transferase | wikipedia.orgebi.ac.uk |

In Vivo Animal Models for Proof-of-Concept Pharmacological Research

While in vitro studies have extensively characterized the cellular and enzymatic activities of this compound, specific detailed reports on the assessment of its systemic biological responses in in vivo animal models were not available in the provided literature. Preclinical in vivo studies typically involve evaluating parameters such as tumor growth inhibition in xenograft models for anticancer agents, or infection resolution for antimicrobial compounds, along with general physiological observations. The absence of specific data for this compound in this context suggests that such studies may not be publicly detailed or were not the primary focus of the available research snippets.

Similarly, specific mechanistic insights directly derived from in vivo animal studies of this compound were not found in the provided information. Mechanistic studies in animal models often involve analyzing tissue samples for molecular changes, biomarker expression, or pathway modulation in response to treatment. The primary mechanistic understanding of this compound, particularly its role as a DNA polymerase inhibitor and its impact on cell cycle arrest, has been predominantly established through in vitro cellular and enzymatic assays bidd.groupwikipedia.orgebi.ac.uk. Further in vivo investigations would be necessary to confirm and expand upon these mechanisms within a whole organism context.

Chemical Synthesis and Stereochemical Confirmation

Total Synthesis Approaches for Sch 725680

Two pivotal reactions were instrumental in constructing the hydrogenated azaphilone core skeleton of this compound: a titanium (Ti)-mediated aldol (B89426) reaction and a silver-catalyzed 1,6-oxy-Michael cyclization. nih.gov

The Ti-mediated aldol reaction was a key step, specifically designed to control the introduction of stereochemistry at the C7- and C8-positions. nih.gov This methodology is known for its high stereoselectivity in forming anti-1,2-diol moieties and controlling stereochemistry at α-tertiary alcohols by selecting appropriate protecting groups. oncodesign-services.com

The silver-catalyzed 1,6-oxy-Michael cyclization was another crucial transformation for assembling the core structure. nih.gov Silver catalysis has been recognized for its role in cascade cyclization strategies and enantioselective functionalizations, offering excellent chemoselectivity under mild reaction conditions. researchgate.netrsc.orgrsc.orgmdpi.com

The total synthesis of (+)-Sch 725680 was instrumental in confirming the absolute configuration of the natural product. researchmap.jpscispace.comnih.govnih.gov The successful synthesis of the compound with its specific (+)-enantiomer confirmed the stereochemical assignments. researchmap.jpscispace.comnih.govnih.gov The ability to synthesize this compound enantioselectively is critical for understanding its precise biological interactions, as stereochemistry often dictates the activity of natural products. researchgate.netnih.govscirp.org

Chemoenzymatic Synthetic Strategies and Applications

While chemoenzymatic synthesis offers advantages such as facile protocols, environmental friendliness, and scalability for various compounds, specific chemoenzymatic synthetic strategies for this compound have not been detailed in the provided research findings. mdpi.com General advancements in chemoenzymatic synthesis focus on combining enzymatic catalysis with chemical transformations for efficient production of diverse molecules, including polypeptides and other natural products. researchgate.netscirp.orgmdpi.com

Analog Synthesis for Structure-Activity Relationship Studies

The availability of a flexible and scalable synthetic route for this compound is essential for conducting future structure-activity relationship (SAR) studies. nih.gov SAR studies involve the synthesis and testing of structurally related compounds to identify features that influence biological activity. nih.govoncodesign-services.comresearchgate.netnih.gov While the importance of SAR studies for hydrogenated azaphilones like this compound has been highlighted, detailed methodologies or specific data tables on the synthesis of this compound analogs for SAR investigations were not explicitly found in the provided search results. researchmap.jpscispace.comnih.gov Such studies are crucial for optimizing biological properties and designing new compounds with improved activities. nih.govoncodesign-services.com

Structure Activity Relationships and Analog Development

Correlating Structural Features with DNA Polymerase Inhibitory Potency

Sch 725680, with the absolute configurations 7S,8S,8aS, and its related compounds, pinophilins A and B, exhibit selective inhibitory effects on mammalian DNA polymerases (pols) from the A, B, and Y families. ebi.ac.ukresearchgate.netpsu.edunih.gov Specifically, these compounds target pol γ (A-family), pols α, δ, and ε (B-family), and pols η, ι, and κ (Y-family). researchgate.netacs.orgacs.org Notably, they demonstrate no significant inhibitory activity against the four X-family polymerases (pols β, λ, μ, and terminal deoxynucleotidyl transferase), nor do they affect plant or prokaryotic polymerases or other DNA metabolic enzymes. researchgate.netacs.orgacs.orgresearchgate.netpsu.edu

The inhibitory potencies of this compound and its co-isolated analogs against specific mammalian DNA polymerases highlight the importance of subtle structural variations within this azaphilone scaffold. Pinophilin A consistently demonstrates the strongest inhibitory activity among the three compounds. researchgate.netacs.orgresearchgate.net

The following table summarizes the inhibitory concentrations (IC50 values) for this compound, Pinophilin A, and Pinophilin B against key mammalian DNA polymerases:

| Compound | DNA Polymerase | IC50 (µM) | Source |

| This compound | pol κ | 59.8 | bidd.group |

| This compound | pol ι | 63.8 | bidd.group |

| Pinophilin A | pol α | 48.6-55.6 | researchgate.netacs.org |

| Pinophilin A | pol κ | 48.6-55.6 | researchgate.netacs.orgbidd.group |

| Pinophilin A | pol γ | 50.9 | bidd.group |

| Pinophilin B | pol κ | 88.9 | aatbio.com |

| Pinophilin B | pol ι | 200 | aatbio.com |

Comparative Analysis with Pinophilins A and B and Other Azaphilone Derivatives

This compound, pinophilin A, and pinophilin B are structurally similar hydrogenated azaphilones, all isolated from Penicillium pinophilum Hedgcok. ebi.ac.ukresearchgate.netpsu.eduscispace.com Their core structures share a highly oxygenated bicyclic system. ebi.ac.uk The primary structural distinction between this compound and pinophilin B lies in their side chains at the C-3' position. In this compound, this position features a methyl group, whereas in pinophilin B, it is replaced by an oxymethylene group. scispace.com Pinophilin A and this compound share the same molecular formula (C21H22O7), while pinophilin B has an additional oxygen atom (C21H22O8). acs.orgpsu.eduaatbio.com

This subtle difference in the C-3' side chain appears to significantly influence their inhibitory potencies. Pinophilin A consistently exhibits stronger inhibitory activity against mammalian DNA polymerases compared to both this compound and pinophilin B. researchgate.netacs.orgresearchgate.net The hierarchy of potency generally follows: Pinophilin A > this compound > Pinophilin B. This suggests that the specific nature of the substituent at this position plays a crucial role in optimizing the interaction with the DNA polymerase active site or an allosteric binding site.

Mechanistic Insights from Systematic Structural Modifications and Analogues

Kinetic analyses conducted on pinophilin A, the most potent inhibitor among the three, have provided initial insights into the mechanism of action for this class of compounds. Pinophilin A acts as a noncompetitive inhibitor with respect to the DNA template-primer substrate for both DNA polymerase α (pol α) and DNA polymerase κ (pol κ). researchgate.netacs.orgresearchgate.net Conversely, it exhibits competitive inhibition with the nucleoside substrate. researchgate.netacs.orgresearchgate.net This dual mode of inhibition suggests that pinophilins, and likely this compound due to structural and functional similarities, interact with the DNA polymerase enzyme at a site distinct from the DNA template binding region but compete with the incoming nucleotide for binding. This implies an allosteric modulation or a binding site that overlaps with the nucleotide binding pocket but not the template-primer.

The successful total synthesis of (+)-Sch 725680 has been achieved, confirming its absolute configuration and biological activities. ebi.ac.uknih.gov This synthetic accomplishment is vital for future systematic structure-activity relationship (SAR) studies. A flexible and scalable synthetic route is essential for preparing various analogues with targeted structural modifications. ebi.ac.uk While detailed findings from systematic structural modifications of this compound or its direct analogues are not extensively reported in the current literature, the established synthetic pathways enable future investigations to precisely elucidate how specific alterations to the azaphilone core, the side chains, or the hydroxyl groups impact DNA polymerase inhibitory potency and selectivity. Such studies could further refine the understanding of the binding interactions and lead to the design of more potent and selective inhibitors. The correlation between the inhibition of B-family polymerases, which are critical for DNA replication, and the observed suppression of cancer cell proliferation by these compounds further underscores their potential as agents that interfere with DNA replication. researchgate.net

Emerging Research Perspectives and Future Directions

Potential for Novel Therapeutic Target Identification and Validation

Sch 725680, as a biologically active small molecule, holds potential as a chemical probe for identifying and validating novel therapeutic targets. The utility of small molecules in this capacity is well-established; they can be used to modulate biological pathways in cellular or in vivo models, allowing researchers to link the molecule's phenotypic effects to the function of a specific protein or set of proteins.

Future research could involve utilizing this compound in chemoproteomic approaches. Techniques such as affinity chromatography-mass spectrometry, where a derivative of this compound is used to "pull down" its binding partners from cell lysates, could definitively identify its direct molecular targets. Furthermore, its application in high-throughput phenotypic screens, combined with genomic and proteomic analyses, could uncover novel connections between its targets and disease states, thereby validating them for future therapeutic development.

Integration into Polypharmacology Approaches for Complex Biological Systems

The concept of polypharmacology—designing drugs to interact with multiple targets—is increasingly recognized as a valuable strategy for treating complex diseases like cancer or neurodegenerative disorders. The intricate nature of these conditions often means that modulating a single target is insufficient for therapeutic efficacy.

The future for a compound like this compound in this area would first involve a comprehensive characterization of its target profile. Kinase panels, receptor binding assays, and other broad screening platforms can reveal its activity across a wide range of proteins. If this compound is found to have a desirable multi-target profile, it could serve as a lead compound for a polypharmacological drug discovery program. Medicinal chemistry efforts could then aim to optimize its activity against a specific set of targets to achieve a desired therapeutic effect with minimal off-target interactions.

Advancements in Biosynthetic Engineering for Enhanced Production and Diversification

Many complex natural products are produced through intricate biosynthetic pathways within microorganisms. Understanding and engineering these pathways can lead to improved production yields and the creation of novel analogs with enhanced properties.

For this compound, a key future direction would be the identification and characterization of its biosynthetic gene cluster. Once identified, modern synthetic biology tools could be applied. This includes:

Heterologous Expression: Transferring the entire biosynthetic pathway into a more genetically tractable and high-yielding host organism.

Pathway Engineering: Modifying the expression of key enzymes in the pathway to overcome bottlenecks and increase the production of this compound.

Combinatorial Biosynthesis: Introducing or modifying enzymes within the pathway to generate novel derivatives of this compound. This could lead to the creation of a library of related compounds with potentially improved therapeutic properties.

Development of Advanced Methodologies for Comprehensive Investigation of this compound

A thorough investigation of any chemical compound requires a suite of advanced analytical methodologies. For this compound, future research would benefit from the application of state-of-the-art techniques to fully understand its chemical and physical properties.

This includes the use of:

High-Resolution Mass Spectrometry (HRMS): To accurately determine its elemental composition and for sensitive quantification in complex biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced multi-dimensional NMR techniques would be crucial for unequivocally determining its three-dimensional structure and conformation.

Chromatographic Methods: The development of robust and sensitive liquid chromatography (LC) or supercritical fluid chromatography (SFC) methods coupled with mass spectrometry (MS) would be essential for its purification, quantification in biological samples, and for studying its metabolic fate.

The table below summarizes potential analytical techniques that could be applied for a comprehensive investigation of this compound.

| Analytical Technique | Application for this compound Investigation |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and elemental composition analysis. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and identification of metabolites. |

| 2D NMR (COSY, HSQC, HMBC) | Complete assignment of proton and carbon signals for structural confirmation. |

| X-ray Crystallography | Determination of the absolute three-dimensional structure. |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of this compound in complex biological samples. |

Q & A

Q. What is the known biological activity of Sch 725680, and how is it experimentally validated?

this compound exhibits α-glucosidase inhibitory activity, with an IC50 value of 33.8 µM, as demonstrated in in vitro assays using fungal-derived extracts. This activity positions it as a potential candidate for diabetes research. Experimental validation typically involves:

- Enzyme inhibition assays : Measure activity via spectrophotometric methods using substrates like p-nitrophenyl-α-D-glucopyranoside.

- Controls : Include positive controls (e.g., acarbose) and negative controls (solvent-only) to validate assay conditions .

- Replication : Triplicate experiments to ensure reproducibility, with statistical analysis (e.g., ANOVA) to confirm significance .

Q. What are the recommended protocols for synthesizing or isolating this compound in laboratory settings?

this compound is a fungal metabolite isolated from Penicillium species. Key steps include:

- Fermentation : Culture fungal strains in optimized media (e.g., potato dextrose broth) under controlled conditions (pH, temperature, aeration).

- Extraction : Use solvent partitioning (e.g., ethyl acetate) followed by chromatographic techniques (e.g., HPLC, silica gel chromatography) for purification.

- Characterization : Confirm structure via NMR, MS, and comparison to published spectral data .

Q. How can researchers confirm the structural identity of this compound?

Structural confirmation requires:

- Spectroscopic analysis : 1D/2D NMR for carbon-hydrogen connectivity and MS for molecular weight verification.

- Comparative data : Cross-reference with published data for marine-derived fungal metabolites, particularly its ester and methyl groups (C14H16O4) .

- Crystallography (if applicable) : X-ray diffraction for absolute configuration determination .

Advanced Research Questions

Q. How does this compound’s α-glucosidase inhibitory activity compare to structurally related compounds like Sch 1385568 or Pinaza-philones?

Comparative analysis involves:

- Potency assessment : Compare IC50 values (e.g., Sch 1385568: 16.6 µM; this compound: 33.8 µM) under identical assay conditions .

- SAR studies : Evaluate structural features (e.g., ester groups, aromatic rings) using analogs or derivatives. Computational docking (e.g., AutoDock Vina) can predict binding interactions with α-glucosidase active sites .

- Statistical significance : Use Tukey’s HSD test to identify differences in inhibitory efficacy .

Q. What methodological approaches resolve contradictions in reported bioactivity data for this compound?

Address discrepancies through:

- Meta-analysis : Systematically compare experimental variables (e.g., assay pH, substrate concentration) across studies.

- Principal Contradiction Analysis : Identify dominant factors (e.g., fungal strain variability, extraction methods) influencing activity outcomes .

- Reproducibility checks : Replicate conflicting studies with standardized protocols (e.g., WHO guidelines for enzyme assays) .

Q. What in vivo models are appropriate for evaluating this compound’s efficacy and safety?

- Animal models : Streptozotocin-induced diabetic mice/rats for glucose tolerance tests.

- Dosage optimization : Conduct dose-response studies (e.g., 10–100 mg/kg) with pharmacokinetic profiling (plasma half-life, bioavailability).

- Toxicity screening : Assess liver/kidney function via serum biomarkers (ALT, creatinine) and histopathology .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound derivatives?

- Derivative synthesis : Modify functional groups (e.g., ester → amide) via semi-synthesis.

- Activity clustering : Group compounds by structural motifs and correlate with bioactivity using multivariate analysis (e.g., PCA).

- Machine learning : Train models (e.g., random forest) on existing IC50 data to predict novel analogs .

Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?

- Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error analysis : Quantify uncertainties in IC50 values via bootstrap resampling.

- Multivariate testing : Apply MANOVA to assess interactions between dosage, time, and biological endpoints .

Data Management and Validation

Q. How should researchers handle raw data and ensure reproducibility in this compound studies?

- Data archiving : Deposit raw NMR/MS spectra in public repositories (e.g., MetaboLights).

- Replication protocols : Document extraction, assay, and analysis steps in supplementary materials (per Beilstein Journal guidelines) .

- Code sharing : Publish computational scripts (e.g., R/Python) for docking or statistical analysis .

Q. What strategies mitigate bias in in vitro and in vivo assessments of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.